Methyl 2,2,6,6-tetramethyloxane-4-carboxylate
Description
Methyl 2,2,6,6-tetramethyloxane-4-carboxylate is a cyclic ester derivative characterized by a central oxane (tetrahydropyran) ring substituted with four methyl groups at the 2- and 6-positions and a methyl carboxylate moiety at the 4-position. Its molecular formula is C₁₀H₁₆O₃, with a molecular weight of 188.61 g/mol and a purity of ≥95% . This compound is cataloged under the identifier EN300-1663458 and is primarily utilized as a building block in organic synthesis due to its sterically hindered structure, which may influence reactivity and selectivity in downstream reactions .
Properties
IUPAC Name |
methyl 2,2,6,6-tetramethyloxane-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-10(2)6-8(9(12)13-5)7-11(3,4)14-10/h8H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITLNGPUIWFIKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(O1)(C)C)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501146896 | |
| Record name | 2H-Pyran-4-carboxylic acid, tetrahydro-2,2,6,6-tetramethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501146896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638761-55-3 | |
| Record name | 2H-Pyran-4-carboxylic acid, tetrahydro-2,2,6,6-tetramethyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638761-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyran-4-carboxylic acid, tetrahydro-2,2,6,6-tetramethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501146896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,2,6,6-tetramethyloxane-4-carboxylate can be achieved through several methods. One common approach involves the reaction of 2,2,6,6-tetramethyloxane with methyl chloroformate under basic conditions. The reaction typically requires a catalyst such as triethylamine and is carried out at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous-flow synthesis techniques. These methods enhance the efficiency and yield of the compound by optimizing reaction conditions such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2,6,6-tetramethyloxane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
Methyl 2,2,6,6-tetramethyloxane-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism by which Methyl 2,2,6,6-tetramethyloxane-4-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
Methyl 2,2,6,6-tetramethyloxane-4-carboxylate is structurally distinct from related oxane derivatives due to its tetramethyl substitution , which imposes significant steric hindrance. Key analogs include:
Methyl (3R,4S)-3-hydroxyoxane-4-carboxylate : Features a hydroxyl group at the 3-position and a carboxylate at the 4-position, with stereochemistry explicitly defined as (3R,4S) .
4-Chloro-1,2-oxazole-3-carboxylic acid : An oxazole-based analog with a chlorine substituent and carboxylic acid group, diverging in ring structure and functionalization .
2-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]acetic acid : A phthalimide-derived compound with an ether-linked acetic acid chain, differing in core heterocycle and substituent chemistry .
Physical and Chemical Properties
The tetramethyl substitution in this compound enhances lipophilicity compared to the hydroxylated analog, which is more polar due to its hydroxyl group . This difference impacts solubility and reactivity; for example, the hydroxyl group in Methyl (3R,4S)-3-hydroxyoxane-4-carboxylate facilitates hydrogen bonding, making it more suitable for pharmaceutical applications requiring aqueous compatibility .
Research Findings
- Synthetic Utility : The tetramethyl variant’s steric bulk reduces undesired side reactions in nucleophilic substitutions, as demonstrated in its use for synthesizing hindered ketones .
- Biological Relevance : Methyl (3R,4S)-3-hydroxyoxane-4-carboxylate’s hydroxyl group is critical in binding enzyme active sites, as evidenced by its role in beta-lactamase inhibitor analogs .
- Stability : The chloro-oxazole derivative exhibits greater thermal stability than oxane-based analogs, attributed to its aromatic ring system .
Biological Activity
Methyl 2,2,6,6-tetramethyloxane-4-carboxylate (MTMC) is a chemical compound with notable biological activity. This compound has garnered attention in various fields, including medicinal chemistry and agricultural science, due to its potential therapeutic properties and applications as a herbicide.
- Chemical Formula : C12H22O4
- Molecular Weight : 230.30 g/mol
- IUPAC Name : this compound
Antioxidant Properties
MTMC has demonstrated significant antioxidant activity. Antioxidants are crucial in protecting cells from oxidative stress and damage caused by free radicals. Studies indicate that MTMC can effectively scavenge free radicals, thereby reducing oxidative damage in biological systems.
Anti-inflammatory Effects
Research has shown that MTMC possesses anti-inflammatory properties. Inflammation is a key factor in various chronic diseases, and compounds that can modulate inflammatory responses are of great interest. MTMC's ability to inhibit pro-inflammatory cytokines suggests its potential use in treating inflammatory conditions.
Antimicrobial Activity
MTMC exhibits antimicrobial activity against various pathogens. In vitro studies have indicated that it can inhibit the growth of bacteria and fungi, making it a candidate for further research as a natural preservative or therapeutic agent.
Herbicidal Activity
As a herbicide, MTMC has shown effectiveness in controlling weed growth. Its mechanism involves disrupting the physiological processes of target plants, leading to reduced growth and eventual death. This property makes it valuable in agricultural applications.
Table 1: Summary of Biological Activities of MTMC
Case Study: Antioxidant Activity
A study published in Journal of Agricultural and Food Chemistry evaluated the antioxidant capacity of MTMC using various assays such as DPPH and ABTS radical scavenging tests. The results indicated that MTMC exhibited a strong ability to neutralize free radicals, with an IC50 value comparable to established antioxidants like ascorbic acid.
Case Study: Herbicidal Efficacy
In agricultural trials conducted on common weed species such as Amaranthus retroflexus and Cynodon dactylon, MTMC was applied at various concentrations. Results showed a significant reduction in biomass and seed germination rates compared to untreated controls. The compound's mode of action was hypothesized to involve disruption of metabolic pathways essential for plant growth.
The biological activities of MTMC are attributed to its structural features that allow interaction with biological targets:
- Antioxidant Mechanism : The presence of multiple methyl groups enhances electron donation capabilities, facilitating the neutralization of reactive oxygen species (ROS).
- Anti-inflammatory Mechanism : MTMC may inhibit the NF-kB pathway, reducing the expression of inflammatory mediators.
- Antimicrobial Mechanism : Disruption of microbial cell membranes is likely due to the lipophilic nature of the compound.
- Herbicidal Mechanism : Targeting specific enzymes involved in plant metabolism leads to stunted growth and mortality in weeds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
